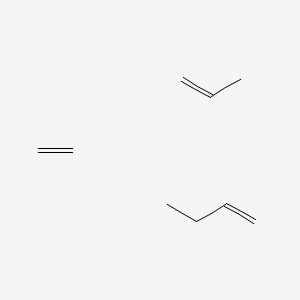

Ethene propene 1-butene

Cat. No. B8635998

M. Wt: 126.24 g/mol

InChI Key: IYYGCUZHHGZXGJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08101684B2

Procedure details

A polymerization reactor of 4000 ml which was sufficiently purged with nitrogen was charged with 1834 ml of dried hexane, 110 g of 1-butene and triisobutylaluminum (1.0 mmol) at ambient temperature. Then, an inside of the polymerization reactor was heated to 55° C., and pressure was applied by propylene so that the inside pressure of the system was 0.58 MPa. Thereafter, the inside pressure of the system was controlled to 0.75 MPa by ethylene. Next, diphenylmethylene(3-tert-butyl-5-ethylcyclopentadienyl)(2,7-di-tert-butylfluorenyl)zirconium dichloride synthesized in Catalyst Synthetic Example 4 was mixed with a toluene solution of methylaluminoxane (manufactured by Tosoh Finechem Corporation) to prepare a toluene solution containing an aluminum atom and a zirconium atom in a proportion of aluminum atom/zirconium atom=300/1 (mole ratio), and then the above toluene solution was taken in an amount containing 0.001 mmol of a zirconium atom (accordingly, an amount containing 0.3 mmol of an aluminum atom) and added to the polymerization reactor. They were polymerized at an inside temperature of 55° C. for 25 minutes while maintaining the inside pressure of the system at 0.75 MPa by ethylene, and 20 ml of methanol was added to terminate the polymerization. After releasing the pressure, the polymer was deposited from the polymerization solution in 4 L of methanol, and the polymer was dried at 130° C. for 12 hours under vacuum. The polymer thus obtained had a weight of 120.2 g and MFR of 0.7 (g/10 minutes). The physical properties obtained by measuring the polymer obtained above are shown in Table 6.

[Compound]

Name

methylaluminoxane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

diphenylmethylene(3-tert-butyl-5-ethylcyclopentadienyl)(2,7-di-tert-butylfluorenyl)zirconium dichloride

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][CH2:3][CH3:4].[CH2:5]([Al](CC(C)C)CC(C)C)[CH:6](C)C.C=CC.C=C>CO.[Cl-].[Cl-].C1(C(=[Zr+2](C2C(CC)=CC(C(C)(C)C)=C2)C2C3CC4C(=CC=C(C(C)(C)C)C=4)C=3C=CC=2C(C)(C)C)C2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC=CC=1.CCCCCC>[CH2:1]=[CH:2][CH3:3].[CH2:5]=[CH2:6].[CH2:1]=[CH:2][CH2:3][CH3:4] |f:5.6.7,10.11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

[Compound]

|

Name

|

methylaluminoxane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

110 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CCC

|

|

Name

|

|

|

Quantity

|

1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)[Al](CC(C)C)CC(C)C

|

|

Name

|

|

|

Quantity

|

1834 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Seven

Step Eight

|

Name

|

|

|

Quantity

|

4 L

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Nine

|

Name

|

diphenylmethylene(3-tert-butyl-5-ethylcyclopentadienyl)(2,7-di-tert-butylfluorenyl)zirconium dichloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Cl-].C1(=CC=CC=C1)C(C1=CC=CC=C1)=[Zr+2](C1=C(C=CC=2C3=CC=C(C=C3CC12)C(C)(C)C)C(C)(C)C)C1C=C(C=C1CC)C(C)(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A polymerization reactor of 4000 ml which was sufficiently purged with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing an aluminum atom

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 0.001 mmol of a zirconium atom (accordingly, an amount

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 0.3 mmol of an aluminum atom) and

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the polymerization reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

They were polymerized at an inside temperature of 55° C. for 25 minutes

|

|

Duration

|

25 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to terminate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the polymer was dried at 130° C. for 12 hours under vacuum

|

|

Duration

|

12 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymer thus obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a weight of 120.2 g and MFR of 0.7 (g/10 minutes)

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The physical properties obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=CC.C=C.C=CCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |